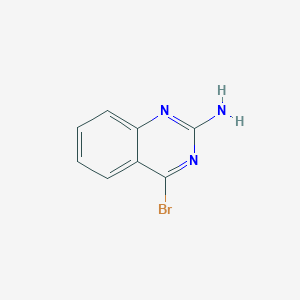

4-Bromoquinazolin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHAQYDHLGQCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264037-59-3 | |

| Record name | 2-amino-4-bromoquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromoquinazolin 2 Amine and Its Analogs

De Novo Synthesis Approaches

De novo synthesis provides a versatile platform for the creation of a wide array of substituted quinazolines by assembling the heterocyclic core from simpler, acyclic starting materials. nih.govnih.govorganic-chemistry.org This approach allows for the strategic placement of various functional groups on the quinazoline (B50416) ring system.

Cyclization Reactions for Quinazoline Ring Formation

The formation of the quinazoline ring is the cornerstone of de novo synthesis. This is typically achieved through cyclization reactions involving precursors that contain the necessary atoms to form the bicyclic system.

2-Aminobenzonitriles are widely utilized as key starting materials for the synthesis of 2-aminoquinazolines. scielo.br The presence of the ortho-amino and nitrile groups allows for cyclization reactions to form the quinazoline core.

One common strategy involves the reaction of 2-aminobenzonitrile (B23959) with a suitable one-carbon synthon. For instance, the reaction of 2-aminobenzonitriles with dimethylformamide-dimethylacetal (DMF-DMA) yields an intermediate that can then be reacted with arylamines to produce 4-aminoquinazolines. scielo.br Microwave irradiation has been shown to accelerate this reaction. scielo.br

Another approach involves the reaction of 2-aminobenzonitriles with aryl Grignard reagents to form ortho-aminoketimines, which then undergo cyclization under alkaline conditions to yield N,4-disubstituted quinazolines. mdpi.com

The following table summarizes some examples of quinazoline synthesis starting from 2-aminobenzonitriles:

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Aminobenzonitrile | Aryl Grignard reagents, then base | N,4-Disubstituted quinazolines | Not specified | mdpi.com |

| 2-Aminobenzonitrile | DMF-DMA, then anilines | 4-Aminoquinazolines | Not specified | scielo.br |

| 2-Aminobenzonitrile | Orthoesters, ammonium (B1175870) acetate (B1210297) (microwave) | 2-Alkyl-4-aminoquinazolines | Good yields | researchgate.net |

| 2-Aminobenzonitriles | N-Benzyl cyanamides, HCl | 2-Amino-4-iminoquinazolines | High yields | mdpi.com |

| 2-Aminobenzonitriles | CO2, various catalysts | Quinazoline-2,4(1H,3H)-diones | Moderate to excellent yields | clockss.orgtandfonline.comrsc.org |

Guanidine (B92328) and its derivatives are crucial reagents for the synthesis of 2-aminoquinazolines, as they provide the N-C-N unit necessary for the formation of the 2-aminopyrimidine (B69317) portion of the quinazoline ring.

A notable example is the reaction of 2-amino-5-nitrobenzonitrile (B98050) with guanidine hydrochloride to produce 2,4-diamino-5-nitroquinazoline. scielo.br Similarly, 4-bromo-2-fluorobenzaldehyde (B134337) can be treated with guanidine carbonate to form 6-bromoquinazolin-2-amine. openlabnotebooks.org This reaction proceeds via an initial condensation followed by cyclization.

The use of guanidine is also prevalent in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide, where guanidine-based catalysts have been shown to be effective. rsc.orgresearchgate.net

The table below illustrates the use of guanidine in quinazoline synthesis:

| Starting Material | Guanidine Derivative | Product | Yield | Reference |

| 2-Amino-5-nitrobenzonitrile | Guanidine hydrochloride | 2,4-Diamino-5-nitroquinazoline | Not specified | scielo.br |

| 4-Bromo-2-fluorobenzaldehyde | Guanidine carbonate | 6-Bromoquinazolin-2-amine | 44% | openlabnotebooks.org |

| 2-Aminobenzonitriles | Guanidine-based catalysts (with CO2) | Quinazoline-2,4(1H,3H)-diones | Not specified | rsc.orgresearchgate.net |

| 1-(2-Halophenyl)methanamines | Guanidine hydrochloride | Substituted quinazolines | 40-99% | nih.gov |

One-pot tandem or multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of quinazolines. acs.org These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product, often without the need to isolate intermediates.

For example, 2,4-disubstituted quinazolines can be synthesized in high yields through a one-pot, three-component reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate under solvent-free conditions. researchgate.net Another example is the copper-promoted one-pot three-component domino reaction of cyanamides, aryl boronic acids, and amines to afford 2-aminoquinazolines. mdpi.com

The development of such MCRs is a significant area of research, aiming to provide rapid and diverse access to complex quinazoline derivatives.

Strategic Introduction of the Bromine Atom

The bromine atom in 4-bromoquinazolin-2-amine is a key functional group that allows for further synthetic modifications, such as cross-coupling reactions. Its introduction can be achieved either by using a brominated starting material or by regioselective bromination of a pre-formed quinazoline ring.

While direct bromination of the quinazoline ring can lead to a mixture of products, regioselective methods have been developed to specifically introduce bromine at the desired position. Electrophilic aromatic bromination is a common method, and the regioselectivity is often directed by the existing substituents on the aromatic ring. mdpi.com

For instance, the use of N-bromosuccinimide (NBS) is a well-established method for the bromination of activated aromatic compounds. mdpi.comorientjchem.org The reaction conditions, such as solvent and temperature, can be optimized to achieve high regioselectivity. For example, the bromination of certain aromatic compounds with NBS in acetonitrile (B52724) can afford the desired bromo-substituted products in high yields. mdpi.com

In the context of quinazolines, the electronic nature of the substituents on the benzene (B151609) ring will influence the position of bromination. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it.

Pre-functionalized Building Blocks in Synthesis

The use of pre-functionalized building blocks is a common strategy to construct the this compound scaffold. This approach often involves the cyclization of substituted anthranilic acid derivatives or related compounds where the necessary bromine and amine functionalities, or their precursors, are already in place.

Another example is the use of 2-amino-bromobenzonitriles as starting materials. These compounds can undergo cyclization with formamide (B127407) or other one-carbon synthons to furnish the quinazoline core. The choice of the pre-functionalized building block is crucial and often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. For example, the synthesis of 6-bromo-4-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-2-amine can begin with a pre-functionalized anthranilic acid, a strategy that has been shown to reduce side reactions and lead to purities in the range of 78–85%. smolecule.com

Modification of Existing Quinazoline Scaffolds

Halogenation of Quinazolin-2-amines

Direct halogenation of the quinazolin-2-amine scaffold is a straightforward approach to introduce a bromine atom at the C4-position. However, controlling the regioselectivity of this reaction can be challenging due to the presence of multiple reactive sites on the quinazoline ring. The electronic nature of the substituents already present on the ring significantly influences the position of bromination.

For example, direct bromination of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid has been reported to yield the corresponding 6-bromo derivative in high yield. semanticscholar.orgresearchgate.net This protocol is advantageous due to its mild conditions, absence of a catalyst, and short reaction times. semanticscholar.org While this example illustrates bromination at the C6-position, similar principles apply to achieving substitution at the C4-position, depending on the directing effects of the substituents on the quinazolin-2-amine core. The reactivity of the quinazoline nucleus can be modulated by the existing groups, making selective halogenation a viable, albeit sometimes complex, synthetic tool.

| Starting Material | Reagent | Product | Yield | Reference |

| 3-amino-2-methylquinazolin-4(3H)-one | Bromine in acetic acid | 6-bromo-3-amino-2-methylquinazolin-4(3H)-one | 55% | semanticscholar.org |

Interconversion of Halogen Atoms at the Quinazoline Nucleus

Interconversion of halogen atoms on the quinazoline ring represents another strategic modification. This is particularly useful when a desired halo-substituted quinazoline is not readily accessible through direct halogenation but can be obtained from another, more easily synthesized, halogenated precursor. A common transformation is the conversion of a chloro-substituted quinazoline to its bromo- or iodo-counterpart, or vice versa.

For instance, a 4-chloroquinazoline (B184009) derivative can be a versatile intermediate. The chloro group at the C4-position is often more reactive towards nucleophilic substitution than a bromo group, allowing for the introduction of various functionalities. Subsequently, if a bromo substituent is desired at a different position, it can be introduced on a precursor before the formation of the 4-chloroquinazoline. For example, N-Benzyl-6-bromo-2-chloroquinazolin-4-amine has been synthesized from 6-bromo-2,4-dichloroquinazoline. google.com This highlights the utility of having different halogens at various positions, which can be selectively manipulated. While direct conversion of a C-Cl bond to a C-Br bond at the quinazoline nucleus is less common, the differential reactivity of various halogenated positions allows for strategic synthetic planning.

Catalytic Approaches in this compound Synthesis

Metal-Mediated Cyclizations and Cross-Couplings

Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of functionalized quinazolines. mit.edu These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of this compound analogs, palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently employed to introduce aryl, vinyl, or alkynyl groups onto a pre-existing bromo-quinazoline scaffold. mdpi.comnih.govmdpi.com

For example, 7-bromoquinazolin-2-amine (B112193) can be coupled with various arylboronic acids under Suzuki-Miyaura conditions to afford 7-aryl-2-aminoquinazolines. rtu.lv Similarly, palladium catalysts in combination with phosphine (B1218219) ligands are effective for the amination of aryl bromides, a reaction that can be applied to the synthesis of N-substituted 2-aminoquinazolines. nih.gov

Metal-mediated cyclization reactions also offer a powerful route to the quinazoline core. These reactions can proceed through various mechanisms, including tandem amination and cyclization of appropriately substituted precursors. organic-chemistry.org For instance, a palladium-catalyzed reaction can be used to construct the quinazoline ring from simpler starting materials in a one-pot fashion, offering a convergent and atom-economical approach. rsc.org

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

| Suzuki-Miyaura Coupling | PdCl2(dppf), Na2CO3 | 7-bromoquinazolin-2-amine, Arylboronic acid | 7-aryl-2-aminoquinazolines | rtu.lv |

| Sonogashira Coupling | PdCl2(PPh3)2-CuI, NEt3 | 6-iodo-N-isopropylquinazolin-4-amines, Propargyl alcohol | 6-alkynylated quinazoline-4-amines | nih.gov |

Organocatalytic Methods for Enhanced Selectivity

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering an alternative to metal-based catalysts and often providing unique reactivity and selectivity. mdpi.com In the context of quinazoline synthesis, organocatalysts can be employed to promote key bond-forming reactions with high enantioselectivity or regioselectivity.

For example, 2-aminoquinazolin-4(3H)-one itself has been reported as an organocatalyst for the activation of aldehydes in the synthesis of tertiary amines. nih.gov This demonstrates the potential of the quinazoline scaffold to participate in catalytic cycles. While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to various steps in its synthesis. For instance, asymmetric reactions catalyzed by chiral amines or phosphoric acids could be used to set stereocenters in precursors to the quinazoline ring. nih.gov The development of organocatalytic methods for the direct and selective C-H functionalization or halogenation of quinazolines is an active area of research that could provide more sustainable and efficient routes to compounds like this compound.

Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds, including this compound and its analogs. These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. acs.orgsigmaaldrich.comscispace.com Key strategies in the green synthetic design for quinazoline derivatives involve the use of novel catalytic systems, alternative reaction media, energy-efficient technologies, and atom-economical reaction pathways. nih.govmdpi.com

Catalytic Strategies for Greener Synthesis

A central tenet of green chemistry is the use of catalytic reagents over stoichiometric ones, as catalysts can be used in small amounts and often recycled, thus minimizing waste. acs.orgsigmaaldrich.com Research into the synthesis of quinazolines has explored various catalytic systems that offer environmental benefits over traditional methods.

Metal-Free and Organocatalytic Approaches: To circumvent the toxicity and cost associated with heavy metal catalysts, metal-free synthetic routes have been developed. One such method employs salicylic (B10762653) acid as an organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen as the oxidant. nih.gov This approach demonstrates excellent atom economy and a favorable environmental factor. nih.gov Another strategy involves the use of molecular iodine as a catalyst for the amination of the benzylic C-H bond in 2-aminobenzaldehydes, using oxygen as the terminal oxidant under solvent-free conditions. organic-chemistry.org

Transition-Metal Catalysis: While aiming to reduce reliance on heavy metals, greener approaches often utilize more benign and efficient transition-metal catalysts. Cobalt-catalyzed multicomponent reactions have been shown to produce quinazoline derivatives with high atom economy under mild conditions. organic-chemistry.orgbohrium.com Similarly, copper-catalyzed cascade reactions, using air as an economical and environmentally friendly oxidant, provide an efficient pathway to quinazoline scaffolds. organic-chemistry.org The development of reusable catalysts, such as sulfonic acid functionalized nanoporous silica (B1680970), further enhances the green credentials of these methods by simplifying catalyst recovery and reuse. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

| Catalyst System | Starting Materials | Key Green Features | Reference(s) |

| Salicylic acid / BF₃‧Et₂O | o-Aminobenzylamines, Benzylamines | Metal-free, uses O₂ as oxidant, high atom economy | nih.gov |

| Molecular Iodine (catalytic) | 2-Aminobenzaldehydes, Benzylamines | Metal-free, solvent-free, uses O₂ as oxidant | organic-chemistry.org |

| Cobalt(II) acetate | 2-Aminoaryl alcohols, Nitriles | Environmentally benign metal, one-pot synthesis, good yields | organic-chemistry.org |

| Copper Bromide (CuBr) | (2-Bromophenyl)methylamines, Amidine hydrochlorides | Inexpensive catalyst, uses air as oxidant | organic-chemistry.org |

| Sulfonic acid on silica (SBA-Pr-SO₃H) | Aromatic aldehydes, 2-Aminobenzimidazole, Dimedone | Reusable solid acid catalyst, solvent-free conditions | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

Alternative Reaction Media

The choice of solvent is critical in green synthesis, as solvents often constitute the largest volume of material in a reaction and contribute significantly to waste and environmental impact.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green chemistry. Sustainable, transition-metal-free syntheses of quinazoline derivatives have been successfully conducted in water, using molecular oxygen as the oxidant. nih.govfrontiersin.org The purification of products from aqueous reaction mixtures can sometimes be achieved through simple recrystallization, avoiding large volumes of organic solvents for chromatographic purification. nih.gov

Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as viable green alternatives to traditional volatile organic compounds (VOCs). A DES comprising choline (B1196258) chloride and urea (B33335) has been effectively used as a reaction medium for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from a benzoxazinone (B8607429) intermediate. tandfonline.comtandfonline.com DES are often biodegradable, have low vapor pressure, and can be recycled.

Solvent-Free Reactions: The most ideal green approach is to eliminate the solvent entirely. Catalyst- and solvent-free procedures for synthesizing quinazoline frameworks have been reported, for instance, in the one-pot, three-component reaction of 2-aminoarylketones, trialkyl orthoesters, and ammonium acetate. frontiersin.org Grinding methods and mechanochemical synthesis also represent solvent-free techniques that are gaining traction. tandfonline.com

Energy Efficiency and Atom Economy

Microwave-Assisted Synthesis: Microwave irradiation is an energy-efficient technology that can dramatically accelerate reaction rates, leading to shorter reaction times, higher yields, and often cleaner products compared to conventional heating methods. openmedicinalchemistryjournal.comtandfonline.com The synthesis of various quinazolinone derivatives has been successfully achieved using microwave assistance, often in conjunction with other green techniques like multicomponent reactions or the use of green solvents. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comtandfonline.com

Chemical Reactivity and Transformation Studies of 4 Bromoquinazolin 2 Amine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. 4-Bromoquinazolin-2-amine serves as an excellent substrate for these transformations due to the reactive C-Br bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a widely used method for creating C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mychemblog.comwikipedia.org This reaction is particularly effective for synthesizing biaryl compounds, styrenes, and polyolefins. mychemblog.comwikipedia.org

In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl groups at the 4-position. For instance, the reaction of 7-bromoquinazolin-2-amine (B112193) with arylboronic acids or their corresponding pinacol (B44631) esters has been used to synthesize a library of 7-aryl-2-aminoquinazolines. rtu.lv The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mychemblog.comwikipedia.org The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Phenylquinazolin-2-amine | Good |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-(4-Methoxyphenyl)quinazolin-2-amine | Good |

This table is illustrative and based on typical Suzuki-Miyaura reaction conditions reported in the literature for similar substrates.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. mychemblog.comlibretexts.orgwikipedia.org This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base. mychemblog.comorganic-chemistry.org It has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org

For this compound, this reaction allows for the introduction of a wide variety of amino groups at the 4-position. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amide complex, and finally, reductive elimination to give the desired arylamine and regenerate the Pd(0) catalyst. mychemblog.comlibretexts.org The choice of phosphine (B1218219) ligands for the palladium catalyst is critical for the success and efficiency of the coupling. mychemblog.com

Table 2: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 4-(Piperidin-1-yl)quinazolin-2-amine |

| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 4-(Morpholino)quinazolin-2-amine |

This table presents hypothetical examples based on general protocols for Buchwald-Hartwig amination.

Heck Reactions for Olefinic Introductions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for the vinylation or arylation of olefins. mdpi.com

In the case of this compound, the Heck reaction can be employed to introduce olefinic substituents at the 4-position. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the olefin, and then β-hydride elimination to release the product alkene. libretexts.org The reaction can be performed both intermolecularly and intramolecularly, with the latter often showing higher efficiency and stereoselectivity. libretexts.orgchim.it

Table 3: Heck Reaction with this compound

| Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene (B11656) | Pd(OAc)₂ | Et₃N | DMF | 4-Styrylquinazolin-2-amine |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Ethyl 3-(2-aminoquinazolin-4-yl)acrylate |

This table illustrates potential products from Heck reactions involving this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for modifying the this compound core. This type of reaction is facilitated by the electron-withdrawing nature of the quinazoline (B50416) ring system, which activates the C-Br bond towards nucleophilic attack. govtpgcdatia.ac.in

Displacement of the Bromine Atom by Various Nucleophiles

The bromine atom at the 4-position of this compound is susceptible to displacement by a variety of nucleophiles. This reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. libretexts.org

The presence of electron-withdrawing groups on the aromatic ring stabilizes the Meisenheimer complex, thereby facilitating the reaction. libretexts.orgmasterorganicchemistry.com A range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the bromine atom.

Table 4: Nucleophilic Aromatic Substitution at the 4-Position

| Nucleophile | Reagent | Conditions | Product |

|---|---|---|---|

| Methoxide | Sodium methoxide | Methanol, reflux | 4-Methoxyquinazolin-2-amine |

| Thiophenoxide | Sodium thiophenoxide | DMF, 80 °C | 4-(Phenylthio)quinazolin-2-amine |

This table provides representative examples of SNAr reactions.

Reactions at the 2-Amino Position

While the 4-position is the primary site for palladium-catalyzed and nucleophilic substitution reactions, the 2-amino group can also undergo various chemical transformations. These reactions typically involve acylation, alkylation, or condensation with carbonyl compounds.

For example, the amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. It can also react with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. Additionally, the amino group can be a handle for further derivatization, such as in the synthesis of quinazoline-2,4-diones from 2-aminobenzamides. acs.org The reactivity of the 2-amino group can sometimes be influenced by the substituent at the 4-position, and protection of the amino group may be necessary to achieve selectivity in certain reactions. rtu.lv

Table 5: Reactions Involving the 2-Amino Group

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl chloride | Acylation | N-(4-Bromoquinazolin-2-yl)acetamide |

| Benzaldehyde | Condensation (Schiff Base Formation) | (E)-N-(4-Bromoquinazolin-2-yl)-1-phenylmethanimine |

This table shows potential reactions at the 2-amino position.

Electrophilic Aromatic Substitution on the Quinazoline Ring System

The introduction of electrophiles to the quinazoline core is a key method for functionalization. The inherent electronic properties of the heterocyclic system and the influence of existing substituents, such as the bromo and amino groups in this compound, play a crucial role in determining the position of substitution.

Regioselectivity Considerations and Directing Effects

The quinazoline ring system's reactivity towards electrophiles is complex due to the presence of two nitrogen atoms and a fused benzene (B151609) ring. The expected order of reactivity for electrophilic substitution on an unsubstituted quinazoline is generally considered to be positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov Nitration, for instance, is a known electrophilic substitution reaction for quinazoline. nih.gov

For this compound, the directing effects of the substituents are critical. The amino group (-NH2) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. ucalgary.ca Conversely, the bromine atom is a deactivating group but also an ortho, para-director. uci.edu The interplay of these effects, along with the inherent reactivity of the quinazoline nucleus, dictates the regioselectivity of electrophilic aromatic substitution reactions. The amino group's strong activating nature suggests that substitution would likely occur on the carbocyclic ring, with the precise position influenced by the combined directing effects and steric hindrance. However, the basicity of the amino group can lead to complications in reactions carried out in acidic conditions, as protonation of the nitrogen forms a deactivating -NH3+ group, which is a meta-director. chemistrysteps.com To circumvent this, the amino group is often protected, for example, by acylation, to modulate its activating strength and steric bulk. ucalgary.ca

Derivatization of the 2-Amino Functionality

The 2-amino group of this compound is a versatile handle for introducing a wide array of molecular diversity. Its nucleophilic character allows for reactions such as acylation, alkylation, and condensation.

Acylation and Alkylation Reactions

The acylation of amines is a fundamental transformation in organic synthesis, often employed to form stable amide bonds. researchgate.netnih.govresearchgate.net This reaction can be achieved using various acylating agents like acid chlorides or anhydrides. researchgate.net For instance, the acylation of amines with anhydrides can be efficiently carried out in an aqueous medium with the addition of sodium bicarbonate. researchgate.net This method is chemoselective for amines, even in the presence of other functional groups like phenols and thiols. researchgate.net

Alkylation of the 2-amino group introduces alkyl substituents, further modifying the compound's properties. While direct alkylation can sometimes be challenging and lead to multiple alkylations, various synthetic strategies can be employed to achieve controlled mono-alkylation.

A study on the synthesis of 2-alkylthio-4-aminoquinazolines demonstrated the derivatization of the related 4-aminoquinazoline scaffold. acs.org While not a direct alkylation of the amino group, this highlights the synthetic accessibility of substituted quinazolines.

Condensation Reactions to Form Imine and Other Derivatives

The reaction of a primary amine with an aldehyde or a ketone leads to the formation of an imine, also known as a Schiff base. masterorganicchemistry.comnumberanalytics.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comarkat-usa.orglibretexts.org The formation of imines is a reversible process and is typically catalyzed by acid. libretexts.org The pH of the reaction medium is a critical factor, with the optimal pH for imine formation generally being around 5. libretexts.org

The formation of imines from this compound would introduce a C=N double bond, providing a new point for further chemical modification. These imine derivatives can participate in a variety of subsequent reactions.

Ring Transformation and Rearrangement Studies

The quinazoline scaffold can undergo various transformations and rearrangements under specific reaction conditions, leading to the formation of new heterocyclic systems or rearranged isomers.

Reactivity under Oxidative Conditions

The oxidation of quinazoline derivatives can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of quinazoline itself with hydrogen peroxide in dilute aqueous acid yields 3,4-dihydro-4-oxoquinazoline. nih.gov The presence of the amino and bromo substituents on the this compound ring will influence its behavior under oxidative conditions. Some quinazoline derivatives can be subjected to oxidative conditions to facilitate cyclization and the formation of more complex fused-ring systems. rtu.lv For example, the synthesis of 2-aminoquinazolines can be achieved through the aerobic oxidation of 3,4-dihydroquinazolin-2-amine intermediates. rtu.lv

Cycloaddition Reactions involving the Quinazoline Ring

The inherent aromaticity of the quinazoline ring system renders it generally unreactive as a diene or dipolarophile in conventional cycloaddition reactions. The stability conferred by the delocalized π-electron system means that significant activation is typically required to induce the ring to participate in such transformations. Consequently, reports of direct cycloaddition reactions involving the core of this compound are scarce in the scientific literature.

However, the broader family of quinazoline derivatives can be induced to undergo cycloaddition reactions through several strategies. These methods typically involve either the reduction of the ring's aromaticity, the introduction of activating functional groups that generate reactive intermediates, or the participation of substituents in intramolecular cycloadditions. These approaches provide pathways to complex fused heterocyclic systems that are otherwise difficult to access.

One prominent strategy involves the in situ generation of reactive intermediates from functionalized quinazolinones. For instance, zwitterionic species derived from 3-amino-2-chloromethyl-4(3H)-quinazolinone have been shown to undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles. nih.gov In these cases, the cycloaddition does not directly involve the aromatic carbocyclic ring but rather a reactive exocyclic moiety.

Another approach is the intramolecular cycloaddition of substituents appended to the quinazoline core. An example is the synthesis of isoxazole-fused tricyclic quinazoline alkaloids from propargyl-substituted methyl azaarenes. In this transformation, a 1,3-dipolar nitrile oxide is generated from the propargyl group and subsequently undergoes an intramolecular cycloaddition with a part of the quinazoline ring system. nih.gov

Furthermore, formal [4+2] cycloadditions, or aza-Diels-Alder reactions, have been utilized to synthesize quinazoline derivatives, though these typically involve the construction of the quinazoline ring itself rather than its participation as a reactant. For example, N-aryl-substituted ketenimines can react with cyanamides under high pressure, where the aza-diene moiety of the ketenimine undergoes a [4+2] cycloaddition with the cyano group to form the quinazoline ring. nih.gov

In some instances, the quinazoline scaffold can be modified to act as a dipolarophile. For example, 2-styrylquinazolin-4(3H)-ones have been used as dipolarophiles in 1,3-dipolar cycloaddition reactions with azomethine ylides, leading to the formation of spiropyrrolidine-quinazolinones. rsc.org Here, the cycloaddition occurs at the exocyclic double bond of the styryl substituent, not the quinazoline ring itself.

While direct cycloaddition on the fully aromatic this compound is not a well-documented process, the study of related quinazoline derivatives provides insight into the potential for such transformations under specific conditions or with appropriate structural modifications. The following tables summarize representative examples of cycloaddition reactions involving the broader class of quinazoline compounds.

Table 1: Examples of [3+2] Cycloaddition Reactions of Quinazoline Derivatives

| Starting Quinazoline Derivative | Reactant | Product | Yield (%) | Reference |

| 3-Amino-2-chloromethyl-4(3H)-quinazolinone (in situ generated zwitterion) | N-Phenylmaleimide | 2-Phenyl-3a,4,12,12a-tetrahydropyrrolo[3',4':4,3]-pyridazino[6,1-b]quinazoline-1,3,6-trione | 90 | nih.gov |

| 2-Methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one | tert-Butyl nitrite (B80452) (TBN) | 4H,6H-Isoxazolo[3',4':3,4]pyrrolo[2,1-b]quinazolin-6-one | 83 | nih.govmdpi.com |

| 2-Styrylquinazolin-4(3H)-one | Isatin and L-proline (to generate azomethine ylide) | Spiropyrrolidine-quinazolinone derivative | Not Reported | rsc.org |

Table 2: Examples of [4+2] Cycloaddition Reactions Leading to Quinazoline Systems

| Diene/Aza-diene Source | Dienophile/Cyanophile | Product | Yield (%) | Reference |

| N-(Diphenylmethylidene)-4-methylaniline (ketenimine) | N,N-Dimethylcyanamide | 4-(Dimethylamino)-2,2-diphenyl-quinazoline derivative | Not Reported | nih.gov |

| 2-Phenyl-1H-imidazole | 1,4,2-Dioxazol-5-one | Imidazo[1,2-c]quinazoline derivative | Moderate to Good | rsc.org |

| 3-Aryl-6,8-dibromo-4-hydroxy-1-methyl-3,4-dihydroquinazolin-2(1H)-one (N-acyliminium cation precursor) | Styrene | Quinolino[1,2-c]quinazolin-6-one derivative | High | researchgate.netthieme-connect.com |

Computational and Theoretical Investigations of 4 Bromoquinazolin 2 Amine

Quantum Chemical Studies

Quantum chemical studies are fundamental in understanding the intrinsic properties of 4-Bromoquinazolin-2-amine at the atomic and molecular level. These studies utilize the principles of quantum mechanics to model and predict the behavior of the compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com For this compound, DFT calculations, often at the B3LYP level with various basis sets (e.g., 6-31G(d,p) or LANL2DZ for metal complexes), are employed to determine its optimized geometry and electronic properties. sapub.org These calculations provide a detailed picture of the electron density distribution, which is crucial for understanding the molecule's stability and reactivity. jmchemsci.com The electrostatic potential, derived from DFT, helps in identifying the regions of the molecule that are most likely to engage in electrophilic or nucleophilic interactions. sapub.org Theoretical investigations using DFT can offer in-depth knowledge of the electronic configuration, reflecting the influence of both the electron-donating amino group and the electron-withdrawing bromine atom on the quinazoline (B50416) ring system.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical parameters in determining a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. mdpi.com For this compound, FMO analysis can predict its behavior in various chemical reactions. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cn This analysis is instrumental in understanding reaction mechanisms and designing new synthetic pathways. wikipedia.org

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

Spectroscopic Parameter Prediction

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. yukiozaki.com

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are valuable for assigning the peaks in experimental NMR spectra and confirming the molecular structure. youtube.comresearchgate.net

IR Vibrational Modes: DFT calculations can simulate the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. mdpi.com This allows for the assignment of characteristic vibrational modes, such as the N-H stretching of the amine group and the C-Br stretching, providing a deeper understanding of the molecule's vibrational properties. yukiozaki.com

| Spectroscopic Technique | Predicted Parameters | Application |

| NMR | Chemical Shifts (δ) | Structure elucidation and confirmation. youtube.comresearchgate.net |

| IR | Vibrational Frequencies (cm⁻¹) | Identification of functional groups and vibrational modes. mdpi.com |

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and conformational behavior of this compound, as well as its interactions with other molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, this analysis helps to identify the most stable conformers and the energy barriers between them. scispace.combeilstein-journals.org By mapping the potential energy surface, an energy landscape can be constructed, revealing the preferred conformations and their relative stabilities. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonding, π-stacking, and van der Waals forces. ias.ac.inrsc.org For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen atoms of the quinazoline ring can act as acceptors. The bromine atom can also participate in halogen bonding. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in the crystal packing. nih.gov Understanding these interactions is essential for predicting the crystal structure and solid-state properties of the compound. ias.ac.in

| Interaction Type | Description |

| Hydrogen Bonding | Involves the amino group and nitrogen atoms of the quinazoline ring. mdpi.com |

| π-Stacking | Occurs between the aromatic quinazoline rings of adjacent molecules. conicet.gov.ar |

| Halogen Bonding | Involves the bromine substituent. |

| Van der Waals Forces | General attractive or repulsive forces between molecules. rsc.org |

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how the molecular architecture of this compound influences its chemical reactivity. The quinazoline core, substituted with a bromine atom at the 4-position and an amino group at the 2-position, presents a unique electronic and steric profile that dictates its interaction with other reagents.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these electronic effects. DFT calculations can provide valuable data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in related 6-bromoquinazoline (B49647) derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to analyze the HOMO and LUMO distributions, which are critical for predicting reactivity. nih.gov The HOMO is often localized on the electron-rich parts of the molecule, such as the bromobenzene (B47551) and quinazolinone rings, indicating sites susceptible to electrophilic attack, while the LUMO distribution highlights regions prone to nucleophilic attack. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in a chemical reaction context

Quantitative Structure-Activity Relationship (QSAR) models provide a quantitative correlation between the structural properties of a series of compounds and their chemical reactivity. In the context of chemical reactions, QSAR can predict reaction rates or equilibrium constants based on calculated molecular descriptors.

For quinazoline derivatives, QSAR studies have been employed to understand their biological activities, and the same principles can be applied to their chemical reactivity. scilit.comekb.egresearchgate.netnih.gov A typical QSAR study involves the generation of a dataset of related compounds with known reactivity data. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. The Hammett constant is a classic example that describes the electron-withdrawing or -donating ability of substituents. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed reactivity.

For a hypothetical reaction involving this compound derivatives, a QSAR model might take the following form:

Reactivity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2, ... are coefficients determined from the regression analysis.

An illustrative set of descriptors that could be used in a QSAR study of this compound derivatives is presented in the table below.

| Descriptor Type | Descriptor Example | Relevance to Reactivity |

| Electronic | HOMO Energy | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the propensity to accept electrons (electrophilicity). | |

| Partial Charge on N1 | Affects the basicity and nucleophilicity of the quinazoline ring. | |

| Steric | Molecular Volume | Influences the accessibility of the reactive site to reagents. |

| Topological | Wiener Index | Relates to the overall shape and branching of the molecule. |

A successful QSAR model can be a powerful predictive tool, enabling the in-silico screening of virtual libraries of this compound derivatives to identify candidates with desired reactivity profiles for specific chemical transformations.

Mechanistic Insights from Computational Pathways

Computational chemistry provides a powerful lens through which the detailed step-by-step mechanisms of chemical reactions can be elucidated. researchgate.net For this compound, theoretical calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is invaluable for understanding reaction kinetics and selectivity.

DFT calculations are a common tool for investigating reaction mechanisms. nih.gov By optimizing the geometries of reactants, products, and transition states, the activation energies and reaction enthalpies can be calculated. This allows for a comparison of different possible reaction pathways.

For instance, in the synthesis of quinazoline derivatives, computational studies have been used to propose and validate reaction mechanisms. A proposed mechanism for the formation of 2-aminoquinazolines involves the initial protonation of a cyano group, followed by nucleophilic attack by an amine to form an amidine intermediate, which then undergoes cyclization. nih.gov

In the context of reactions involving this compound, computational studies could be employed to investigate various transformations, such as nucleophilic aromatic substitution (SNAr) at the C4 position. The bromine atom is a good leaving group, and its substitution by various nucleophiles is a common reaction. A computational study of this reaction would involve:

Modeling the Reactants: Optimizing the geometry of this compound and the incoming nucleophile.

Locating the Transition State: Identifying the highest energy point along the reaction coordinate for the substitution. This would likely involve the formation of a Meisenheimer complex.

Modeling the Products: Optimizing the geometry of the substituted quinazoline and the leaving bromide ion.

The following table illustrates the type of data that can be obtained from a computational study of a hypothetical SNAr reaction of this compound with a generic nucleophile (Nu-).

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (this compound + Nu-) | 0.0 | - |

| Transition State | [Calculated Activation Energy] | Partial bond formation between C4 and Nu; partial bond breaking between C4 and Br. |

| Meisenheimer Intermediate | [Calculated Intermediate Energy] | Tetrahedral geometry at C4 with both Br and Nu attached. |

| Products (4-Nu-quinazolin-2-amine + Br-) | [Calculated Reaction Energy] | - |

These computational insights can explain experimentally observed regioselectivity and reactivity trends, and guide the optimization of reaction conditions to favor the desired product. chim.it

Role in Advanced Organic Synthesis and Material Precursor Research

4-Bromoquinazolin-2-amine as a Versatile Synthetic Intermediate

The strategic placement of the bromo and amino functional groups on the quinazoline (B50416) core allows for a wide array of chemical transformations. This dual reactivity enables chemists to use this compound as a foundational building block for synthesizing a diverse range of heterocyclic compounds. Halogenated quinazolines are recognized as versatile synthetic intermediates for metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

This compound is an exemplary starting material for generating more elaborate heterocyclic systems. The presence of the 2-amino group allows for reactions such as the formation of quinazoline-hydrazone derivatives, which can subsequently act as ligands for metal complexes. rsc.org Furthermore, the entire scaffold can be incorporated into larger, fused systems. For instance, synthetic routes have been developed for azole-fused quinazolines, highlighting the utility of the core structure in medicinal chemistry. nih.gov The reactivity of both the bromine atom and the amino group can be harnessed sequentially or in one-pot procedures to build fused ring systems, such as triazoloquinazolines. nih.gov The synthesis of such complex molecules is critical, as heterocyclic compounds represent the largest family of molecular fragments used in organic synthesis, with many scaffolds being identified as privileged structures in pharmacology. nih.gov

The bromine atom at the C4 position is particularly susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions, making it a key handle for introducing molecular diversity. nih.gov This allows for the synthesis of a vast library of polysubstituted quinazoline derivatives.

Prominent among these methods are palladium-catalyzed reactions:

Suzuki-Miyaura Coupling: This reaction efficiently forms C-C bonds by coupling the 4-bromoquinazoline (B1520862) with a variety of aryl or vinyl boronic acids or their esters. nih.govlibretexts.org This method is widely used due to its functional group tolerance and the stability of the organoboron reagents. nih.govorganic-chemistry.org It has been successfully applied to 4-chloroquinazolines to produce 4-aryl derivatives. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between the C4 position of the quinazoline and a terminal alkyne, yielding 4-alkynylquinazolines. nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. nih.govlibretexts.org This method has been used to selectively functionalize the C4 position of quinazoline scaffolds. nih.gov

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the 4-bromoquinazoline with a wide range of primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction provides direct access to N-substituted 4-aminoquinazoline derivatives, which are important pharmacophores. nih.govresearchgate.net

These reactions showcase the utility of the 4-bromo position as a versatile point for modification, enabling the creation of libraries of compounds with tailored electronic and steric properties.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | nih.govlibretexts.org |

| Sonogashira Coupling | C(sp²) - C(sp) | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | nih.govorganic-chemistry.org |

| Buchwald-Hartwig Amination | C(sp²) - N | Primary/Secondary Amine | Pd(0) or Pd(II) catalyst, Phosphine (B1218219) ligand, Base | nih.govwikipedia.org |

Applications in Catalyst Development

The quinazoline scaffold itself, particularly when bearing amino or phosphino (B1201336) groups, is a valuable platform for designing ligands for metal-catalyzed reactions. The nitrogen atoms within the heterocyclic system can coordinate with transition metals, influencing the metal center's electronic properties and steric environment.

The this compound framework is a precursor to ligands that can form stable and active complexes with transition metals like palladium, rhodium, and copper. rsc.orgacs.orgresearchgate.net The 2-amino group, along with the N1 or N3 nitrogen of the quinazoline ring, can act as a bidentate chelate, stabilizing the metal center. For example, quinazolin-4-yl-hydrazine, derived from 4-aminoquinazoline, reacts with functionalized aldehydes to form hydrazone ligands capable of forming complexes with various transition metals. rsc.org These metal complexes have shown potential catalytic activity. rsc.org A significant class of ligands derived from the quinazoline scaffold are the "Quinazolinaps," which are quinazoline-containing phosphinamines. acs.orgresearchgate.netnih.gov These ligands combine the quinazoline unit with a phosphine group, creating a powerful P,N-ligand system that has proven effective in several catalytic transformations. researchgate.net

A crucial application in catalysis is the development of chiral ligands that can induce enantioselectivity in chemical reactions, producing one enantiomer of a chiral product in excess over the other. Axially chiral ligands based on the quinazoline scaffold have been successfully designed and applied in asymmetric catalysis. mdpi.com

The "Quinazolinap" ligands, for instance, have been synthesized as single enantiomers and used to achieve high levels of asymmetric induction. acs.orgresearchgate.netnih.gov These chiral phosphinamine ligands, when complexed with rhodium, are highly active and selective catalysts for the hydroboration of vinylarenes. acs.orgnih.gov In some cases, they have provided the highest enantioselectivities reported to date for substrates like cis-stilbene (B147466) (99% ee) and indene (B144670) (99.5% ee). acs.orgnih.gov When applied to palladium-catalyzed allylic alkylation, these ligands have also afforded high enantioselectivities, demonstrating their versatility and effectiveness in controlling the stereochemical outcome of reactions. researchgate.netresearchgate.net

| Reaction | Metal | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Olefin Hydroboration | Rhodium (Rh) | cis-β-methylstyrene | 97% | acs.orgnih.gov |

| Olefin Hydroboration | Rhodium (Rh) | Indene | 99.5% | acs.orgnih.gov |

| Allylic Alkylation | Palladium (Pd) | 1,3-diphenylprop-2-enyl acetate (B1210297) | up to 94% | researchgate.net |

Potential in Functional Material Synthesis

The inherent chemical functionalities of this compound make it a valuable precursor for the synthesis of functional organic materials, such as dyes and polymers.

The synthesis of azo dyes, which constitute over 60% of all dyes used industrially, typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich component. nih.govunb.cayoutube.com The 2-amino group on the 4-bromoquinazoline scaffold can serve as the primary aromatic amine for this process. Through diazotization with reagents like sodium nitrite (B80452) and hydrochloric acid, a diazonium salt is formed. nih.govunb.ca This reactive intermediate can then be coupled with various aromatic compounds, such as naphthalene (B1677914) derivatives (e.g., H-acid, J-acid), to produce intensely colored azo dyes. researchgate.netcuhk.edu.hk Indeed, a series of novel acid dyes have been successfully synthesized by diazotizing a 4-morpholino-6-aminoquinazoline and coupling it with different naphthalene-based components, yielding shades from yellow to reddish-orange. researchgate.net

Furthermore, by incorporating polymerizable functional groups into these quinazoline-based dyes, they can be used as monomers for the creation of colored polymers. For example, once a dye molecule is formed, it could be functionalized with groups like vinyl or acrylate, allowing it to be integrated into polymer chains via free radical polymerization. researchgate.net This approach leads to materials where the dye is covalently bound to the polymer backbone, often resulting in enhanced stability and durability of the color. Copolymers of quinazolinone derivatives with common monomers like styrene (B11656) and methyl methacrylate (B99206) have been reported, demonstrating the feasibility of incorporating the quinazoline heterocycle into polymer structures. researchgate.net

Mechanistic Biological Research and Structure Activity Relationship Sar Studies

Investigation of Molecular Targets and Pathways

Research into 4-bromoquinazolin-2-amine derivatives has illuminated their interactions with various molecular targets, leading to the modulation of critical cellular signaling pathways.

Enzyme Inhibition Studies (e.g., Tyrosine Kinases, Tankyrases, Histidine Kinases)

Quinazoline-based compounds are well-recognized as competitive inhibitors at the ATP-binding sites of various kinases. nih.gov Derivatives of this compound have been investigated for their inhibitory potential against several key enzyme families.

Tyrosine Kinases: The 4-anilinoquinazoline (B1210976) scaffold is a known inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The binding of these inhibitors is competitive with ATP. nih.govugr.es Modifications of the quinazoline (B50416) core, including bromine substitutions, are central to developing potent inhibitors. For instance, certain 6-bromo-4-anilinoquinazoline derivatives have demonstrated moderate to significant inhibitory effects against EGFR-TK. nih.gov Furthermore, derivatives have been developed as dual inhibitors targeting both EGFR and vascular endothelial growth factor receptor (VEGFR), with some compounds showing activity against VEGFR-2. ekb.eg The development of irreversible inhibitors for mutant forms of EGFR, such as EGFR-T790M, has also been a focus, with some 6,7-disubstituted-4-(arylamino)quinazoline derivatives showing significant potency. ekb.eg

Tankyrases: Tankyrases (TNKS), members of the poly(ADP-ribose) polymerase (PARP) superfamily, are crucial in regulating the Wnt signaling pathway, making them attractive cancer targets. nih.govmdpi.com Inhibition of tankyrases leads to the stabilization of axin, a key component of the β-catenin destruction complex, thereby blocking Wnt signaling. plos.orgoncotarget.com A series of 2-arylquinazolin-4-ones were identified as potent and selective tankyrase inhibitors, with some demonstrating greater potency than the well-known inhibitor XAV939. nih.govnih.gov

Histidine Kinases: Two-component systems (TCS), composed of a histidine kinase (HK) and a response regulator, are primary signaling pathways in bacteria and are absent in animals, making them ideal targets for new antibiotics. nih.govnih.gov Research has focused on developing broad-spectrum HK inhibitors by targeting their conserved ATP-binding domain. nih.gov While some initial quinazoline derivatives lacked activity, strategic modifications, such as the introduction of aryl linkers, enhanced their ability to bind to and inhibit histidine kinases. For example, a derivative of this compound was used in the synthesis of compounds that were subsequently tested for HK inhibition. rtu.lv

Receptor Binding Profiling and Ligand-Target Interactions

The efficacy of quinazoline derivatives is fundamentally linked to their binding interactions within the active sites of target proteins. Molecular docking and structural studies have revealed key interactions that govern their inhibitory activity.

For tyrosine kinase inhibitors based on the 4-anilinoquinazoline scaffold, binding is anchored by hydrogen bonds between the N1 atom of the quinazoline ring and the backbone NH of a conserved methionine residue in the hinge region of the kinase domain. ekb.eg An additional hydrogen bond often forms between the N3 atom and a conserved threonine residue. ekb.eg The aniline (B41778) moiety at the C4 position extends into a more variable, hydrophobic region of the active site, which allows for modifications to achieve selectivity. ugr.esplos.org

In the context of tankyrase inhibition by 2-arylquinazolin-4-ones, molecular modeling shows that these compounds bind to the nicotinamide-binding site of the enzyme. nih.gov The quinazoline core is involved in crucial interactions within this pocket.

For adenosine (B11128) A2A receptor antagonists, 6-bromo-4-(furan-2-yl)quinazolin-2-amine has been identified as a promising lead compound. researchgate.net The binding of this and related derivatives involves interactions within the receptor's binding pocket, with substitutions at various positions on the quinazoline ring influencing affinity and selectivity.

Cellular Pathway Modulation in Research Models

The inhibition of specific molecular targets by this compound derivatives translates into the modulation of major cellular signaling pathways implicated in disease.

Wnt/β-catenin Pathway: By inhibiting tankyrases, quinazoline derivatives prevent the degradation of axin. nih.govplos.org This leads to the stabilization of the β-catenin destruction complex, reducing β-catenin levels and consequently downregulating Wnt/β-catenin signaling. oncotarget.com This mechanism has been demonstrated in various cancer cell lines, including breast and colorectal cancer, where tankyrase inhibitors block Wnt transcriptional responses. plos.org

MAPK and PI3K Signaling: Derivatives of 8-bromoquinazolin-2-amine (B1377838) have been investigated for their ability to bind to Son of Sevenless 2 (SOS2), a protein involved in the RAS-MAPK pathway. nih.govacs.org The modulation of such proteins can influence both the MAPK and PI3K signaling cascades, which are critical for cell proliferation, differentiation, and survival. nih.gov

Apoptosis Induction: The presence of a bromine atom on the quinazolinone backbone has been shown to contribute to the compound's ability to induce apoptosis in cancer cells. ontosight.ai

Elucidation of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For quinazoline derivatives, the roles of the bromine substituent and the 2-amino group have been areas of focused investigation.

Impact of Bromine Substitution on Biological Function

The position and presence of a bromine atom on the quinazoline ring significantly influence the compound's biological activity and physicochemical properties.

Enhanced Biological Activity: Halogen substitutions, particularly bromine at the C6 position, have been shown to enhance the anti-cancer activity of quinazoline derivatives. ontosight.ainih.gov For example, 6-bromo derivatives of quinazolinone have exhibited potent anti-cancer effects, with some compounds showing greater activity than cisplatin. ontosight.ai The bromine atom can improve the compound's interaction with target enzymes, such as EGFR, through enhanced binding affinity. ontosight.ai In some series, the 6-bromo substitution has been found to be beneficial for increased antitumor activity. researchgate.net

Physicochemical Properties: The bromine atom influences properties like lipophilicity, which can affect the compound's ability to cross cell membranes and reach its intracellular target. ontosight.ai However, the position is critical. While a bromine at C6 or C8 can be beneficial, moving a key functional group from the C6 to the C7 position on the quinazoline ring can lead to a significant drop in potency, as seen in the development of BRD4 inhibitors. nih.gov

Role of the 2-Amino Group in Ligand-Target Interactions

The 2-amino group on the quinazoline scaffold is a key functional group that can participate in crucial hydrogen bonding interactions with target proteins, anchoring the ligand in the active site.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, a critical feature for interaction with amino acid residues like glutamate (B1630785) and aspartate in the binding sites of kinases such as EGFR and VEGFR-2. ekb.eg This interaction significantly contributes to the potency of the inhibitor. ekb.eg

Scaffold for Further Modification: The 2-amino position serves as a versatile point for chemical modification. Introducing various substituents at this position allows for the exploration of different chemical spaces and the optimization of binding to specific targets. For instance, the introduction of aminoalkyl chains containing tertiary amines at the C2-position of the 2-aminoquinazoline (B112073) scaffold has been explored to enhance the antagonist activity and solubility of A2A adenosine receptor antagonists. researchgate.net

Effects of Peripheral Substitutions on Quinazoline Scaffold Activity

The biological activity of the quinazoline core is significantly influenced by the nature and position of its peripheral substituents. Structure-activity relationship (SAR) studies reveal that modifications on the quinazoline ring system can modulate potency, selectivity, and pharmacokinetic properties.

The presence of a bromine atom, as in this compound, is a common feature in many biologically active quinazoline derivatives. For instance, in the development of inhibitors for activin receptor-like kinase-2 (ALK2), 6-bromoquinazolin-4(3H)-one was used as a key intermediate. acs.org SAR studies on this series showed that substitutions at the 6-position, including with bromine, were critical. The exploration of different heteroaromatic groups attached to the quinazolinone core revealed that these substituents occupy a central pocket in the ALK2 enzyme, extending toward the catalytic lysine (B10760008) (Lys235). acs.org This work demonstrated that even subtle changes to the substituents could cause the entire quinazolinone-containing fragment to flip between two distinct binding modes. acs.org

In another example, a series of 6-bromo-2-styrylquinazolin-4(3H)-ones were synthesized and evaluated for anticancer and antimicrobial properties. mdpi.comresearchgate.net These compounds were further modified at the 6-position using Suzuki-Miyaura cross-coupling to introduce various aryl groups, replacing the bromine. researchgate.net This peripheral substitution strategy allowed for a detailed exploration of the SAR. The resulting 6-aryl-2-styrylquinazolin-4(3H)-ones were tested against several cancer cell lines and microbial strains, with their activity profiles dependent on the specific aryl group introduced at the 6-position. mdpi.comresearchgate.net

Similarly, research into cardiovascular agents utilized 3-amino-2-methyl-6-bromoquinazolin-4(3H)-one as a precursor. orientjchem.orgmedicalresearchjournal.org The introduction of different side chains at the 3-position led to compounds with varying degrees of hypotensive activity. orientjchem.orgmedicalresearchjournal.orgresearchgate.net One derivative, in particular, exhibited a significant and lasting fall in blood pressure, highlighting the impact of the bromo-substitution in conjunction with modifications at other positions. orientjchem.org

| Core Scaffold | Position of Substitution | Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|---|

| Quinazolin-4(3H)-one | C6 | -Br | ALK2 Inhibition | Serves as a key intermediate; subsequent modifications lead to potent inhibitors that can flip binding modes. | acs.org |

| 2-Styrylquinazolin-4(3H)-one | C6 | -Br, subsequently replaced by various -Aryl groups | Anticancer & Antimicrobial | The nature of the aryl group at C6 significantly modulates biological activity against cancer cell lines and microbes. | mdpi.comresearchgate.net |

| 3-Amino-2-methyl-quinazolin-4(3H)-one | C6 | -Br | Cardiovascular | The 6-bromo derivative, when further substituted at the 3-amino group, yielded compounds with potent hypotensive activity. | orientjchem.org |

| 4-Aminoquinoline | C7 | Various electron-withdrawing groups | Antiplasmodial | Electron-withdrawing groups enhance activity by lowering pKa and increasing target association. | nih.gov |

Computational Approaches in Biological Research Context

Computational methods are indispensable tools for understanding the biological activity of quinazoline derivatives at a molecular level. These in silico techniques accelerate the drug discovery process by predicting interactions, elucidating binding mechanisms, and guiding the design of more potent and selective compounds.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For quinazoline derivatives, docking studies have provided crucial insights into their mechanisms of action against various biological targets.

For example, docking studies of quinazoline-2,4,6-triamine derivatives into the active site of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) revealed key binding interactions. A critical hydrogen bond was observed between the amine group on the quinazoline ring and the backbone of Met769 in the hinge region of the enzyme. brieflands.com Additionally, π-π stacking interactions between the quinazoline core or its substituents and aromatic residues like Phe699 were identified as important for binding. brieflands.com

In the context of anticancer research, docking simulations were used to understand how 6-aryl-2-styrylquinazolin-4(3H)-ones bind to dihydrofolate reductase (DHFR) and thymidylate synthase (TS), two important enzymes in cancer therapy. mdpi.comresearchgate.net These studies helped to visualize the binding conformations and identify the hypothetical binding motifs within the enzyme active sites. mdpi.comresearchgate.net Similarly, in the pursuit of novel phosphatidylinositol 3-kinase (PI3Kδ) inhibitors, molecular docking was employed to understand the structure-activity relationship of a series of quinazolinone derivatives and to reveal their binding mode within the PI3Kδ active site. rsc.orgjapsonline.com

Docking is also a fundamental component of virtual screening campaigns. In one study, a virtual library of quinazoline sulfonamides was docked into the active site of the EphB3 kinase, with the top-scoring hits being selected for synthesis and biological evaluation, leading to the identification of a potent inhibitor. nih.gov

Dynamics Simulations to Understand Binding Modes

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions than static docking poses. By simulating the movements of atoms over time, MD can assess the stability of a docked complex, reveal conformational changes, and provide a deeper understanding of the binding thermodynamics.

MD simulations have been widely applied to study quinazoline-based inhibitors. For instance, after docking quinazoline derivatives into the EGFR active site, MD simulations were performed to evaluate the thermodynamic stability of the protein-ligand complexes. brieflands.comfrontiersin.org These simulations, often run for nanoseconds, can confirm whether the key interactions predicted by docking, such as crucial hydrogen bonds, are maintained over time. nih.govbrieflands.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation provides information on the stability of the complex and the flexibility of specific protein regions upon ligand binding. nih.govjapsonline.com

In the development of PI3Kδ inhibitors, 10-nanosecond MD simulations were used to obtain stable complex conformations and compare the binding modes of different inhibitors. rsc.org A similar approach using a 40-nanosecond simulation confirmed the conformational stability of a novel quinazoline derivative in the PI3K binding cavity. japsonline.com These studies help ensure that a designed inhibitor not only fits into the active site but also forms a stable and lasting complex, which is crucial for its therapeutic effect.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design strategy. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. tandfonline.com This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the desired features, a process known as virtual screening. tandfonline.comnih.gov

This approach has been successfully used for quinazoline derivatives. In one study, a 3D-QSAR pharmacophore model (AAAHR_1) was developed based on a set of known quinazoline-based acetylcholinesterase (AChE) inhibitors. tandfonline.comtandfonline.comnih.gov This model, comprising two aromatic rings, a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic feature, was then used as a filter to screen the ASINEX database, leading to the identification of three new potential AChE inhibitors. tandfonline.comnih.gov

In another example, a four-point common pharmacophore hypothesis (AHPR.29) was generated for quinazoline and aminopyridine derivatives acting as inhibitors of inducible nitric oxide synthase (iNOS). worldscientific.com This model, featuring a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring, provides a blueprint for designing new selective iNOS inhibitors. worldscientific.com

Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for separating 4-Bromoquinazolin-2-amine from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For purity assessment, a C18 column with an acetonitrile (B52724)/water mobile phase is often used, coupled with a UV detector for quantification. The high purity of the compound, often exceeding 95%, is critical for its use in biological assays and further chemical synthesis. In some cases, preparative HPLC is utilized for the purification of the final product.